molecular formula C12H9NOS B8355070 3-Aminonaphtho[2,3-c]thiophen-4(9h)-one

3-Aminonaphtho[2,3-c]thiophen-4(9h)-one

Cat. No.: B8355070
M. Wt: 215.27 g/mol
InChI Key: YHSZSYQCSUEJJK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Topology

The IUPAC name This compound denotes a fused tricyclic system comprising a naphthalene moiety (two benzene rings) annulated with a thiophene ring. The numbering follows the priority order of heteroatoms, with the sulfur atom in the thiophene ring positioned at the 1- and 2-positions. The ketone group at position 4 and the amine substituent at position 3 complete the structure. However, literature primarily describes the [2,3-b] isomer (e.g., 3-aminonaphtho[2,3-b]thiophene-4,9-dione, C₁₂H₇NO₂S), where the thiophene is fused to the naphthalene at the 2,3-positions. The "[c]" designation in the query likely reflects a nomenclature error, as the [2,3-b] fusion is standard for this scaffold.

Molecular Topology

  • Fusion pattern : Naphthalene (positions 2,3) + thiophene (positions 1,2).
  • Functional groups : Ketone (C=O) at position 4, amine (-NH₂) at position 3.
  • Molecular formula : C₁₂H₇NOS (hypothetical for [2,3-c] isomer vs. C₁₂H₇NO₂S for [2,3-b]).

X-ray Crystallographic Analysis of Polycyclic Framework

While direct X-ray data for the [2,3-c] isomer are unavailable, related naphtho[2,3-b]thiophene derivatives exhibit planar polycyclic frameworks with bond lengths and angles consistent with aromatic systems. For example:

  • Naphtho[2,3-b]thiophene-4,9-dione : C–C bond lengths range from 1.36–1.44 Å, with thiophene C–S bonds at 1.71 Å.
  • 2-(4-Chlorophenyl)naphtho[1,2-b]thiophen-3-amine : X-ray diffraction confirms a dihedral angle of 85.3° between the naphthothiophene and chlorophenyl planes.

The amine and ketone groups in the [2,3-b] analog participate in hydrogen-bonding networks, stabilizing the crystal lattice. Similar interactions are expected for the [2,3-c] isomer, though steric effects may alter packing efficiency.

Comparative Analysis with Naphtho[2,3-b]thiophene Derivatives

Key Differences

Feature Naphtho[2,3-b]thiophene-4,9-dione Hypothetical [2,3-c] Isomer
Fusion positions 2,3 of naphthalene + 1,2 of thiophene 2,3 of naphthalene + 2,3 of thiophene
Reactivity Electrophilic at C-2 and C-3 Likely enhanced electrophilicity at C-1
Biological activity Tubulin polymerization inhibition Predicted similar activity

Synthetic Accessibility
The [2,3-b] derivatives are synthesized via one-pot cyclization of 2-bromo-1,4-naphthoquinone with alkynes and Na₂S₂O₃. Adapting this method for the [2,3-c] isomer would require modifying the quinone precursor to position the thiophene fusion differently, potentially lowering yields due to steric hindrance.

Tautomeric Behavior and Prototropic Equilibria

Naphthoquinone-thiophene hybrids exhibit tautomerism influenced by pH and redox conditions. For 3-aminonaphtho[2,3-b]thiophene-4,9-dione:

  • Quinone-hydroquinone equilibrium : The ketone groups undergo reversible reduction to hydroquinones, generating reactive oxygen species (ROS).
  • Amine prototropy : The -NH₂ group may participate in acid-base equilibria, affecting solubility and binding to biological targets.

In the [2,3-c] isomer, the amine’s proximity to the ketone could stabilize enamine tautomers, altering redox potentials compared to the [2,3-b] analog.

Properties

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

3-amino-9H-benzo[f][2]benzothiol-4-one

InChI

InChI=1S/C12H9NOS/c13-12-10-8(6-15-12)5-7-3-1-2-4-9(7)11(10)14/h1-4,6H,5,13H2

InChI Key

YHSZSYQCSUEJJK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(SC=C31)N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in cancer research, particularly as a precursor for synthesizing derivatives with enhanced cytotoxic properties. For instance, derivatives of 3-acyl-3-aminonaphtho[2,3-b]thiophenes have been studied for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. These derivatives demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional treatments like doxorubicin .

Table 1: Cytotoxicity of 3-Aminonaphtho[2,3-c]thiophen-4(9H)-one Derivatives

CompoundCell Line TestedIC50 (nM)Mechanism of Action
11mMDA-MB435 (Melanoma)12Topoisomerase II inhibition
11pIGROV (Ovarian)15Cell cycle arrest at S phase
11mSF-295 (Glioblastoma)10Induces differentiation

Antimitotic Agents

Research has identified that certain derivatives of this compound can act as potent inhibitors of microtubule polymerization. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. For example, a series of benzo[b]thiophene derivatives exhibited IC50 values ranging from 0.78 to 18 nM against various cancer cell lines, indicating their potential as effective antitumor agents .

Synthetic Pathways

The synthesis of this compound and its derivatives often involves multi-step organic reactions. One notable method includes the cyclization of substituted naphthoquinones with thiophenes, yielding various functionalized products that can be further modified to enhance biological activity. The incorporation of different substituents has been shown to significantly impact the pharmacological properties of these compounds .

Table 2: Synthetic Routes for Derivatives

Route DescriptionKey ReagentsYield (%)
Cyclization of ethynyl-naphthoquinonesNa₂S₂O₃85
Fischer indolization with arylhydrazinesGlacial acetic acid75
Direct alkylation of thiophene derivativesMethyl chloroacetate90

Mechanistic Studies

The biological evaluations of these compounds have revealed insights into their mechanisms of action. For instance, studies indicate that some derivatives not only inhibit DNA topoisomerases but also modulate small heat shock proteins, which are crucial in cellular stress responses and cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing the anticancer activity of these compounds. Modifications at the C-5 and C-7 positions of the benzo[b]thiophene nucleus have been particularly effective in increasing potency against various cancer cell lines .

Comparison with Similar Compounds

Structural Analogues in the Naphthothiophene Family

The naphtho[2,3-c]thiophen-4(9H)-one scaffold is structurally related to several derivatives with variations in substituents and ring fusion positions. Key comparisons include:

Compound Substituents/Modifications Key Properties/Activities Reference
3-Aminonaphtho[2,3-c]thiophen-4(9H)-one Amino group at C3 Hypothesized enhanced solubility and binding affinity due to NH₂ group; potential bioactivity N/A
9-Benzylidene-naphtho[2,3-b]thiophen-4-one Benzylidene at C9 IC₅₀ = 0.2–1.5 μM (antiproliferative); inhibits tubulin polymerization by 70–90%
Sulfonate derivatives of naphtho[2,3-b]thiophen-4(9H)-one Sulfonate groups at C9 or C10 IC₅₀ = 0.01–0.1 μM (antiproliferative); displaces colchicine from tubulin binding site
Naphtho[2,3-c]furan-4(9H)-ones Furan ring (oxygen) instead of thiophene Lower polarity; co-crystallization of isomers (Type I/II) with distinct melting points

Key Observations :

  • Substituent Effects: Sulfonate derivatives exhibit superior antiproliferative activity compared to benzylidene analogs, likely due to enhanced electrostatic interactions with tubulin’s colchicine-binding site . The amino group in this compound may offer similar advantages but requires empirical validation.
Comparison with Isofuranonaphthoquinones

Natural products like biscogniauxone (a naphtho[2,3-c]furan-4,9-dione) share structural similarities but differ in oxidation state and substituents:

  • Biscogniauxone : Contains a fused isobenzofuran-4,7-dione system with two carbonyl groups. Exhibits tautomerism and is isolated from marine fungi, suggesting unique bioactivity .
  • This compound: Lacks the additional carbonyl group at C9, which may reduce redox activity but improve metabolic stability.
Physicochemical Properties

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